3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

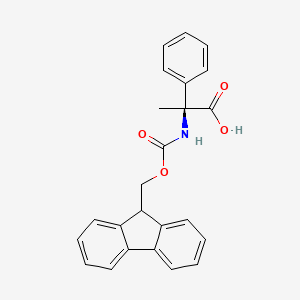

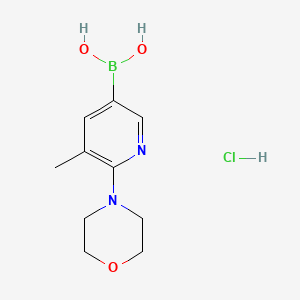

3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid, also known as MTFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline powder that has a molecular weight of 316.28 g/mol.

Scientific Research Applications

Pharmacological Activities and Mechanisms in Inflammatory Diseases

Gallic acid (GA) is extensively studied for its potent anti-inflammatory properties. As a derivative, 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid shares structural similarities, potentially offering similar pharmacological benefits. GA demonstrates significant anti-inflammatory mechanisms primarily through the MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines and chemokines, thus mitigating inflammation. This suggests that derivatives like 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid could be explored for their utility in treating various inflammation-related diseases, offering a theoretical basis for future clinical applications and medicinal development (Bai et al., 2020).

Environmental Impact and Fate of Related Compounds

Parabens, chemically related to benzoic acid derivatives, are widely used as preservatives and have been the subject of environmental studies. Research on parabens, like methylparaben and propylparaben, provides insights into the environmental fate, behavior, and potential ecological impacts of similar compounds. These studies reveal that despite wastewater treatment processes, such derivatives are detectable in aquatic environments, highlighting the need for understanding the environmental persistence and impact of related compounds like 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid (Haman et al., 2015).

Antioxidant Properties and Health Implications

The pharmacological characteristics of vanillic acid, which shares a methoxyphenyl group with 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid, highlight the potential antioxidant, anti-inflammatory, and neuroprotective properties of such compounds. These properties suggest a broader application in preventing and treating diseases related to oxidative stress and inflammation, indicating the importance of further investigation into similar compounds for their potential health benefits (Ingole et al., 2021).

Potential for Industrial and Biomedical Applications

The versatility of phosphonic acids in various applications, including bioactive properties and material science, points to the potential utility of structurally related compounds like 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid. These compounds' bioactive and coordination properties suggest their application in developing new materials, functionalization of surfaces, and biomedical applications, underscoring the importance of synthetic protocols for their preparation (Sevrain et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid are currently unknown. The compound is structurally similar to other hydroxycinnamic acid derivatives, which have been found to interact with various enzymes and receptors . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other hydroxycinnamic acid derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

For instance, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), a similar compound, has been shown to improve hepatic glucose and lipid metabolism, and inhibit muscular lipid metabolism and protein catabolism .

Pharmacokinetics

A study on hmpa in rats showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio . It’s plausible that 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid might have similar ADME properties, but further studies are needed to confirm this.

Result of Action

Hmpa has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . It’s possible that 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid might have similar effects, but more research is needed to confirm this.

properties

IUPAC Name |

3-(3-methoxyphenyl)-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-21-13-4-2-3-9(8-13)10-5-11(14(19)20)7-12(6-10)15(16,17)18/h2-8H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCZETSTFXDYPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689164 |

Source

|

| Record name | 3'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261948-48-4 |

Source

|

| Record name | 3'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B594394.png)